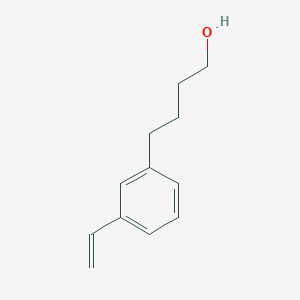

4-(3-Ethenylphenyl)butan-1-OL

説明

4-(3-Ethenylphenyl)butan-1-ol is a secondary alcohol featuring a butan-1-ol chain attached to a phenyl ring substituted with an ethenyl (-CH=CH₂) group at the meta position. This compound’s structure combines aromatic reactivity with the hydroxyl group’s polarity, making it a candidate for applications in organic synthesis, materials science, or bioactive molecule design.

特性

CAS番号 |

113538-75-3 |

|---|---|

分子式 |

C12H16O |

分子量 |

176.25 g/mol |

IUPAC名 |

4-(3-ethenylphenyl)butan-1-ol |

InChI |

InChI=1S/C12H16O/c1-2-11-7-5-8-12(10-11)6-3-4-9-13/h2,5,7-8,10,13H,1,3-4,6,9H2 |

InChIキー |

NLXUSSJQGWFJFE-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC=CC(=C1)CCCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethenylphenyl)butan-1-OL can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 3-ethenylphenylmagnesium bromide with butanal followed by hydrolysis yields 4-(3-Ethenylphenyl)butan-1-OL . The reaction conditions typically involve anhydrous ether as the solvent and a controlled temperature to ensure the stability of the Grignard reagent.

Industrial Production Methods

Industrial production of 4-(3-Ethenylphenyl)butan-1-OL may involve catalytic hydrogenation of 4-(3-Ethenylphenyl)butanal. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

化学反応の分析

Types of Reactions

4-(3-Ethenylphenyl)butan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.

Major Products Formed

Oxidation: 4-(3-Ethenylphenyl)butanoic acid.

Reduction: 4-(3-Ethenylphenyl)butane.

Substitution: 4-(3-Ethenylphenyl)butyl chloride or bromide.

科学的研究の応用

4-(3-Ethenylphenyl)butan-1-OL has several applications in scientific research:

作用機序

The mechanism of action of 4-(3-Ethenylphenyl)butan-1-OL involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

類似化合物との比較

4-(3,4-Bis(benzyloxy)phenyl)butan-1-ol (ATB1095)

- Molecular Formula : C₂₅H₂₆O₄

- Substituents : 3,4-bis(benzyloxy)phenyl group.

- Synthesis: Synthesized via LiAlH₄ reduction of methyl 4-(3,4-dimethoxyphenyl)butanoate, yielding 61% after purification .

- This contrasts with 4-(3-ethenylphenyl)butan-1-ol, where the ethenyl group may increase reactivity (e.g., via polymerization or electrophilic addition).

4-(n-Heptyloxy)butan-1-ol

- Molecular Formula : C₁₁H₂₄O₂ (inferred from structure)

- Substituents: n-heptyloxy chain at the butanol’s terminal position.

- Application : A component of the Asian longhorned beetle’s aggregation pheromone. Its long alkoxy chain enhances volatility and receptor binding in insects .

- Comparison : The heptyloxy group prioritizes volatility for pheromone activity, whereas the ethenyl group in 4-(3-ethenylphenyl)butan-1-ol may favor chemical derivatization.

4-Phenylphenol

- Molecular Formula : C₁₂H₁₀O

- Substituents : Biphenyl-4-ol (hydroxyl group on biphenyl).

- Hazards : Requires stringent first-aid measures for eye, skin, or ingestion exposure .

- Divergence: Unlike 4-(3-ethenylphenyl)butan-1-ol, 4-phenylphenol lacks the butanol chain, reducing its solubility in non-polar solvents.

3-Methoxy-3-methyl-1-butanol

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Features

*Estimated based on structural analogs. †Predicted using analogous alcohols.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。